molecular formula C12H13N3O3 B12996521 Methyl 5-amino-1-(3-methoxyphenyl)-1H-pyrazole-4-carboxylate

Methyl 5-amino-1-(3-methoxyphenyl)-1H-pyrazole-4-carboxylate

Cat. No.: B12996521
M. Wt: 247.25 g/mol
InChI Key: ASYZHMBQNXFYKN-UHFFFAOYSA-N
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Description

Methyl 5-amino-1-(3-methoxyphenyl)-1H-pyrazole-4-carboxylate is a heterocyclic compound that belongs to the pyrazole family. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with an amino group, a methoxyphenyl group, and a methyl ester group. It has garnered interest in various fields due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-amino-1-(3-methoxyphenyl)-1H-pyrazole-4-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of hydrazine derivatives with β-keto esters in the presence of a base. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as high-performance liquid chromatography (HPLC) may also be employed to enhance efficiency .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-amino-1-(3-methoxyphenyl)-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include nitro derivatives, alcohol derivatives, and various substituted pyrazole compounds.

Scientific Research Applications

Mechanism of Action

The mechanism of action of Methyl 5-amino-1-(3-methoxyphenyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and affecting various biochemical pathways. For example, it may inhibit the activity of certain kinases, leading to the modulation of signaling pathways involved in cell proliferation and inflammation .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate
  • Methyl 5-amino-1-(3-hydroxyphenyl)-1H-pyrazole-4-carboxylate
  • Methyl 5-amino-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate

Uniqueness

Methyl 5-amino-1-(3-methoxyphenyl)-1H-pyrazole-4-carboxylate is unique due to the presence of the methoxy group at the 3-position of the phenyl ring. This substitution can influence the compound’s electronic properties, reactivity, and interactions with biological targets, making it distinct from other similar compounds .

Properties

Molecular Formula

C12H13N3O3

Molecular Weight

247.25 g/mol

IUPAC Name

methyl 5-amino-1-(3-methoxyphenyl)pyrazole-4-carboxylate

InChI

InChI=1S/C12H13N3O3/c1-17-9-5-3-4-8(6-9)15-11(13)10(7-14-15)12(16)18-2/h3-7H,13H2,1-2H3

InChI Key

ASYZHMBQNXFYKN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)N2C(=C(C=N2)C(=O)OC)N

Origin of Product

United States

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